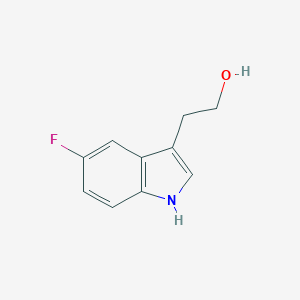

2-(5-fluoro-1H-indol-3-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoro-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTYSYXDDDVPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545104 | |

| Record name | 2-(5-Fluoro-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101349-12-6 | |

| Record name | 2-(5-Fluoro-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 5-Fluorotryptophol: A Technical Guide for Chemical and Biocatalytic Approaches

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 5-fluorotryptophol, a fluorinated analog of the neurotransmitter serotonin and a valuable building block in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the strategic considerations and practical execution of its synthesis. We will explore both classical chemical methods, centered around the construction of the 5-fluoroindole core, and modern biocatalytic approaches that offer high selectivity and milder reaction conditions. Detailed experimental protocols, mechanistic discussions, and comparative analyses of different synthetic strategies are presented to equip the reader with a thorough understanding of the synthesis of this important molecule.

Introduction: The Significance of 5-Fluorotryptophol

5-Fluorotryptophol, and its parent amino acid 5-fluorotryptophan, are of significant interest in the fields of biochemistry and pharmaceutical development. The introduction of a fluorine atom at the 5-position of the indole ring imparts unique physicochemical properties, including increased metabolic stability and altered electronic characteristics, without drastically changing the overall molecular shape. This makes 5-fluorotryptophol a valuable tool for probing biological systems and a key precursor for the synthesis of novel therapeutic agents. Its applications range from its use in the study of serotonin pathways to its incorporation into peptides and other complex molecules to enhance their pharmacological profiles.

This guide will delineate the primary methodologies for the synthesis of 5-fluorotryptophol, focusing on two main pillars: the chemical synthesis starting from commercially available precursors and the chemoenzymatic approach leveraging the specificity of enzymes.

Chemical Synthesis of 5-Fluorotryptophol

The chemical synthesis of 5-fluorotryptophol is a multi-step process that hinges on the initial construction of the 5-fluoroindole scaffold. Among the various methods for indole synthesis, the Fischer indole synthesis remains a robust and widely used approach.[1][2][3] This section will detail a representative chemical synthesis pathway.

Strategic Overview

Our synthetic strategy commences with the Fischer indole synthesis to construct the 5-fluoroindole ring, followed by the introduction of the C3 side chain to form a 5-fluorotryptophan derivative. Subsequent protection of the amino group and esterification of the carboxylic acid sets the stage for the final reduction to yield 5-fluorotryptophol.

Caption: A representative chemical synthesis pathway for 5-fluorotryptophol.

Step 1: Fischer Indole Synthesis of Ethyl 5-Fluoroindole-2-carboxylate

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole.[1][2][3] In this case, 4-fluorophenylhydrazine reacts with ethyl pyruvate to yield ethyl 5-fluoroindole-2-carboxylate.[4]

Experimental Protocol:

-

To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone intermediate.

-

Cool the reaction mixture and add a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride.

-

Heat the mixture at an elevated temperature (typically >100 °C) to effect the cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain ethyl 5-fluoroindole-2-carboxylate.

Step 2: Synthesis of 5-Fluorotryptophan

The ethyl 5-fluoroindole-2-carboxylate can be converted to 5-fluorotryptophan through a series of reactions. First, the ester is hydrolyzed and the resulting carboxylic acid is decarboxylated to give 5-fluoroindole.[4] From 5-fluoroindole, the side chain can be introduced via a number of methods, a common one being the synthesis through 5-fluorogramine.

Experimental Protocol (via Gramine synthesis):

-

Synthesis of 5-Fluorogramine: To a solution of 5-fluoroindole in a suitable solvent (e.g., dioxane), add formaldehyde and dimethylamine. The reaction is typically carried out at room temperature.

-

Conversion to the Tryptophan Precursor: The resulting 5-fluorogramine is then used to alkylate a protected malonic ester derivative, such as diethyl acetamidomalonate, in the presence of a base.

-

Hydrolysis and Decarboxylation: The resulting adduct is then subjected to acidic or basic hydrolysis to remove the protecting groups and effect decarboxylation, yielding 5-fluorotryptophan.

Step 3: Protection and Esterification of 5-Fluorotryptophan

To prevent side reactions during the reduction step, the amino group of 5-fluorotryptophan is protected, commonly with a tert-butoxycarbonyl (Boc) group. The carboxylic acid is then esterified, for example, to the methyl ester, to facilitate the reduction.

Experimental Protocol:

-

Boc Protection: Dissolve 5-fluorotryptophan in a mixture of dioxane and water. Add di-tert-butyl dicarbonate (Boc)₂O and a base such as sodium bicarbonate. Stir the reaction at room temperature until completion.

-

Esterification: The resulting N-Boc-5-fluorotryptophan can be esterified using standard methods, such as reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or using a coupling agent like dicyclohexylcarbodiimide (DCC) with methanol.

Step 4: Reduction to N-Boc-5-fluorotryptophol

The crucial step of converting the ester to the alcohol is achieved using a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.[5][6]

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (excess, typically 2-4 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of N-Boc-5-fluorotryptophan methyl ester in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude N-Boc-5-fluorotryptophol.

Step 5: Deprotection to 5-Fluorotryptophol

The final step is the removal of the Boc protecting group to yield the desired 5-fluorotryptophol. This is typically achieved under acidic conditions.

Experimental Protocol:

-

Dissolve the crude N-Boc-5-fluorotryptophol in a suitable solvent such as dichloromethane or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Biocatalytic Synthesis of 5-Fluorotryptophan

An increasingly attractive alternative to traditional chemical synthesis is the use of enzymes, which can offer high stereo- and regioselectivity under mild reaction conditions. Tryptophan synthase is an enzyme that can catalyze the synthesis of tryptophan and its analogs from indole and serine.[7]

Enzymatic Synthesis of 5-Fluorotryptophan from 5-Fluoroindole

This approach leverages the ability of tryptophan synthase to utilize 5-fluoroindole as a substrate, coupling it with serine to produce 5-fluoro-L-tryptophan with high enantiopurity.

Caption: Enzymatic synthesis of 5-fluoro-L-tryptophan.

Experimental Protocol:

-

Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.0).

-

Add 5-fluoroindole (dissolved in a minimal amount of a co-solvent like DMSO if necessary) and L-serine.

-

Add a purified preparation of tryptophan synthase or a whole-cell biocatalyst expressing the enzyme.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) with gentle agitation.

-

Monitor the reaction progress by HPLC.

-

Upon completion, the enzyme can be removed by denaturation and centrifugation or, in the case of a whole-cell system, by centrifugation.

-

The product, 5-fluoro-L-tryptophan, can be purified from the supernatant by techniques such as ion-exchange chromatography.

The resulting 5-fluoro-L-tryptophan can then be carried forward through the protection, esterification, reduction, and deprotection sequence described in sections 2.4, 2.5, and 2.6 to yield 5-fluorotryptophol.

Comparative Analysis of Synthesis Methods

| Method | Starting Materials | Key Steps | Advantages | Disadvantages |

| Chemical Synthesis | 4-Fluorophenylhydrazine, Ethyl pyruvate | Fischer indole synthesis, Side-chain formation, Protection/Deprotection, Reduction | Scalable, Access to a wide range of derivatives | Multi-step, Harsh reaction conditions, Potential for side products, Racemic products may be formed without chiral resolution |

| Biocatalytic Synthesis | 5-Fluoroindole, L-Serine | Enzymatic condensation | High stereoselectivity (L-enantiomer), Mild reaction conditions, Environmentally friendly | Requires enzyme/biocatalyst preparation, Substrate scope may be limited by the enzyme |

Conclusion

The synthesis of 5-fluorotryptophol can be accomplished through both robust chemical methods and elegant biocatalytic strategies. The choice of method will depend on the specific requirements of the researcher, including scale, desired stereochemistry, and available resources. The classical chemical route, while longer, offers versatility and scalability. The biocatalytic approach provides a "greener" and highly stereoselective route to the key intermediate, 5-fluoro-L-tryptophan. By understanding the principles and practicalities of these synthetic pathways, researchers are well-equipped to produce 5-fluorotryptophol for their diverse applications in medicinal chemistry and chemical biology.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. diva-portal.org [diva-portal.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data for 2-(5-fluoro-1H-indol-3-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-fluoro-1H-indol-3-yl)ethanol, also known as 5-fluorotryptophol, is a key building block in the synthesis of various biologically active compounds and pharmaceutical intermediates.[1] Its fluorinated indole core makes it a valuable synthon for introducing a fluorine atom into target molecules, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The structural elucidation of this compound is crucial for ensuring its purity and for the unambiguous characterization of its derivatives in drug discovery and development pipelines. This document serves as a detailed reference for scientists working with this and related indole compounds.

Molecular Structure

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure.

Figure 1. Chemical structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and the overall connectivity of the carbon skeleton.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | N1-H |

| ~7.35 | dd, J ≈ 8.8, 2.4 Hz | 1H | C4-H |

| ~7.25 | dd, J ≈ 8.8, 4.4 Hz | 1H | C7-H |

| ~7.05 | s | 1H | C2-H |

| ~6.95 | td, J ≈ 8.8, 2.4 Hz | 1H | C6-H |

| ~3.90 | t, J ≈ 6.5 Hz | 2H | C9-H₂ |

| ~3.00 | t, J ≈ 6.5 Hz | 2H | C8-H₂ |

| ~1.60 | br s | 1H | O10-H |

Interpretation:

-

Indole Protons: The indole NH proton is expected to appear as a broad singlet at a downfield chemical shift (~8.10 ppm). The aromatic protons on the benzene ring will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted system, further influenced by the fluorine atom. The C4-H proton will likely be a doublet of doublets due to coupling with C6-H and the fluorine atom. The C7-H proton will also be a doublet of doublets, coupling to C6-H. The C2-H proton, being on the pyrrole ring, is anticipated to be a singlet.

-

Ethyl Side Chain: The two methylene groups of the ethanol side chain will appear as triplets, each integrating to two protons. The C9-H₂ protons, being attached to the carbon bearing the hydroxyl group, are expected to be deshielded and appear at a lower field (~3.90 ppm) compared to the C8-H₂ protons (~3.00 ppm).

-

Hydroxyl Proton: The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~157.5 (d, ¹JCF ≈ 235 Hz) | C5 |

| ~132.5 | C7a |

| ~125.0 (d, ³JCF ≈ 10 Hz) | C3a |

| ~123.0 | C2 |

| ~112.5 (d, ⁴JCF ≈ 5 Hz) | C3 |

| ~111.0 (d, ²JCF ≈ 26 Hz) | C4 |

| ~110.0 (d, ²JCF ≈ 25 Hz) | C6 |

| ~104.0 (d, ³JCF ≈ 10 Hz) | C7 |

| ~62.0 | C9 |

| ~28.5 | C8 |

Interpretation:

-

Fluorine Coupling: The most notable feature in the ¹³C NMR spectrum will be the carbon-fluorine coupling. The C5 carbon, directly attached to the fluorine atom, will exhibit a large one-bond coupling constant (¹JCF) of approximately 235 Hz, appearing as a doublet. The adjacent carbons (C4 and C6) will show two-bond coupling (²JCF), and other carbons in proximity will display smaller two-, three-, or four-bond couplings.

-

Indole Carbons: The chemical shifts of the indole carbons are influenced by the electron-withdrawing nature of the nitrogen atom and the fluorine substituent.

-

Ethyl Side Chain: The C9 carbon, attached to the electronegative oxygen atom, will be downfield (~62.0 ppm) compared to the C8 carbon (~28.5 ppm).

Mass Spectrometry

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 179 | 100 | [M]⁺ |

| 148 | 80 | [M - CH₂OH]⁺ |

| 133 | 30 | [M - CH₂CH₂OH]⁺ |

| 120 | 40 | [C₈H₅FN]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 179, corresponding to the molecular weight of this compound (C₁₀H₁₀FNO).[1]

-

Fragmentation Pattern: A prominent fragment is anticipated at m/z 148, resulting from the loss of the hydroxymethyl radical (•CH₂OH). Another significant fragment at m/z 133 would correspond to the stable 5-fluoro-1H-indol-3-ylmethyl cation, formed by the cleavage of the C-C bond of the ethyl side chain.

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch |

| ~3300 | Medium | N-H stretch |

| ~2930 | Medium | C-H stretch (aliphatic) |

| ~1620 | Medium | C=C stretch (aromatic) |

| ~1460 | Strong | C-F stretch |

| ~1250 | Strong | C-O stretch |

Interpretation:

-

O-H and N-H Stretching: A broad and strong absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding. The N-H stretching of the indole ring is expected to appear as a medium intensity band around 3300 cm⁻¹.

-

C-H Stretching: The aliphatic C-H stretching of the ethyl side chain will be observed around 2930 cm⁻¹.

-

Aromatic and C-F Stretching: The C=C stretching vibrations of the aromatic indole ring will appear in the 1620-1450 cm⁻¹ region. A strong absorption band around 1460 cm⁻¹ can be attributed to the C-F stretching vibration.

-

C-O Stretching: The C-O stretching of the primary alcohol will give rise to a strong band around 1250 cm⁻¹.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 500 MHz NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared Spectroscopy (FTIR)

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk.

-

Data Acquisition:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Logical Relationships in Spectroscopic Characterization

The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of this compound.

Figure 2. Workflow for the spectroscopic characterization of the target compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile for the structural characterization of this compound. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy allows for the unambiguous confirmation of its molecular structure. This information is invaluable for researchers in medicinal chemistry and drug development, ensuring the quality of starting materials and facilitating the characterization of novel compounds derived from this important building block.

References

An In-Depth Technical Guide to the Solubility Profile of 2-(5-fluoro-1H-indol-3-yl)ethanol

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, aqueous solubility stands out as a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.[1] Low solubility can lead to erratic absorption, poor bioavailability, and challenges in developing viable dosage forms, ultimately increasing development costs and timelines.[1][2]

This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-(5-fluoro-1H-indol-3-yl)ethanol, a fluorinated indole derivative. While specific experimental data for this compound is not publicly available, this document will serve as a detailed roadmap, outlining the theoretical principles and practical, field-proven methodologies required to generate a complete and reliable solubility profile. The protocols described herein are based on industry-standard practices and authoritative guidelines from bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4][5]

Compound Profile & Predicted Characteristics

A foundational step in any solubility investigation is to gather and predict key physicochemical parameters. These values provide a theoretical basis for experimental design and aid in the interpretation of results.

| Property | Value / Structure | Source / Method |

| Chemical Name | This compound | IUPAC[6] |

| CAS Number | 101349-12-6 | -[7] |

| Molecular Formula | C₁₀H₁₀FNO | -[8] |

| Molecular Weight | 179.19 g/mol | Calculated |

| Chemical Structure |  | ChemSpider |

| Predicted logP | 1.6 - 1.9 | ALOGPS, ChemAxon[9] |

| Predicted pKa | ~16 (indole N-H, acidic), ~ -2 (hydroxyl, basic) | ChemAxon[9] |

The indole nitrogen (N-H) is weakly acidic, while the hydroxyl group is extremely weakly basic. For practical purposes in the physiological pH range (1.2-6.8), the compound can be considered neutral. The predicted logP suggests moderate lipophilicity. These characteristics imply that its solubility is unlikely to be strongly dependent on pH within the physiological range but may be limited in aqueous media.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Understanding the two primary types of solubility measurements is crucial for contextualizing experimental data in drug discovery.[10]

-

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, rapidly added from a concentrated organic solvent stock (typically DMSO), begins to precipitate in an aqueous medium.[2][11] It often results in a supersaturated solution and can overestimate the true solubility.[12] However, its speed makes it invaluable for early-stage screening of large compound libraries to flag potential issues.[2][10]

-

Thermodynamic (or Equilibrium) Solubility: This is the "gold standard" measurement, representing the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and solid states.[1][13] It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (typically >18 hours).[14] This measurement is critical for lead optimization, pre-formulation studies, and regulatory submissions.[1][12]

The disparity between kinetic and thermodynamic solubility can provide insights into a compound's precipitation tendency. A large difference may indicate a high propensity for the compound to form unstable supersaturated solutions.

Experimental Protocols for Solubility Determination

High-Throughput Kinetic Solubility Assay

Causality: This assay is chosen for its speed and low compound consumption, making it ideal for initial assessment. The principle relies on detecting the formation of precipitate as light scattering when a DMSO stock solution is introduced into an aqueous buffer.[10][11]

Methodology: Nephelometric (Light Scattering) Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[11]

-

Plate Setup: Using a 96- or 384-well microplate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells.[11]

-

Buffer Addition: Add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to the wells to achieve a range of final compound concentrations (e.g., 1-200 µM) and a final DMSO concentration of 1-2%.[11]

-

Incubation and Measurement: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for 1-2 hours.[11] Measure the light scattering at regular intervals using a nephelometer or a plate reader capable of turbidimetric measurements.[2]

-

Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly rises above the background, indicating the onset of precipitation.[12]

Workflow: Kinetic Solubility by Nephelometry

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Assay

Causality: This method is selected to determine the true equilibrium solubility, which is essential for accurate biopharmaceutical classification and formulation development. The "shake-flask" method is the most reliable and widely accepted technique for this purpose.[4][12]

Methodology: Shake-Flask Method (ICH/USP Standard)

-

Sample Preparation: Add an excess amount of solid this compound (enough to ensure a solid phase remains at equilibrium) to a series of glass vials containing the desired aqueous media (e.g., pH 1.2, 4.5, 6.8 buffers, and purified water).[3][12] The pH of the suspension should be verified after the addition of the compound.[12]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for a sufficient duration to reach equilibrium (e.g., 24 to 72 hours).[2][15] The duration should be justified by demonstrating that the concentration in solution does not change over the final hours of incubation.[16]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and separate the dissolved fraction from the undissolved solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][13]

-

pH Verification: Measure the final pH of the saturated solution to ensure it has not deviated significantly from the initial buffer pH.[17][18]

Workflow: Thermodynamic Solubility by Shake-Flask Method

Caption: Workflow for the shake-flask thermodynamic solubility assay.

pH-Solubility Profile

Causality: For ionizable compounds, solubility can vary dramatically with pH. The Henderson-Hasselbalch equation provides the theoretical relationship between pH, pKa, and the ratio of ionized to non-ionized species, which in turn governs solubility.[19][20][21] Although this compound is predicted to be a neutral molecule in the physiological range, experimentally confirming its pH-solubility profile is a mandatory step for biopharmaceutical classification under ICH M9 guidelines.[3][17]

Methodology:

The shake-flask method described in section 3.2 is performed using a series of buffers across the physiological pH range of 1.2 to 6.8.[22]

-

Required Buffers: At a minimum, testing should include buffers at pH 1.2, 4.5, and 6.8.[17] If the compound had a pKa within this range, an additional buffer at the pKa value would be required.[17]

-

Data Presentation: The results are plotted as solubility (log scale) versus pH. For a neutral compound like this compound, a flat profile is expected.

Logical Relationship: pH, pKa, and Solubility

Caption: The Henderson-Hasselbalch equation links pH and pKa to solubility.

Solubility in Biorelevant Media

Causality: Standard buffers do not fully replicate the complex environment of the human gastrointestinal (GI) tract. Biorelevant media, which contain bile salts and phospholipids (like lecithin), provide a more accurate in-vitro model to predict in-vivo dissolution and absorption, especially for poorly soluble drugs.[23][24][25]

Methodology:

The thermodynamic shake-flask protocol (Section 3.2) is repeated using the following media:

-

Fasted State Simulated Gastric Fluid (FaSSGF): Simulates stomach conditions before a meal.

-

Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates the upper small intestine in a fasted state.[23]

-

Fed State Simulated Intestinal Fluid (FeSSIF): Simulates the upper small intestine after a meal, containing higher concentrations of bile salts and lecithin.[23][26]

Comparing solubility in these media to standard buffers reveals the potential impact of food and natural surfactants on the compound's dissolution in the gut.[24]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Hypothetical Solubility Profile of this compound at 37°C

| Medium | pH | Solubility Type | Solubility (µg/mL) | Solubility (µM) |

| PBS | 7.4 | Kinetic | 85 | 474 |

| pH 1.2 Buffer | 1.2 | Thermodynamic | 45 | 251 |

| pH 4.5 Buffer | 4.5 | Thermodynamic | 42 | 234 |

| pH 6.8 Buffer | 6.8 | Thermodynamic | 43 | 240 |

| FaSSIF | 6.5 | Thermodynamic | 98 | 547 |

| FeSSIF | 5.0 | Thermodynamic | 215 | 1199 |

Interpretation of Hypothetical Data:

-

Kinetic vs. Thermodynamic: The kinetic solubility (85 µg/mL) is roughly double the thermodynamic solubility (~43 µg/mL), suggesting a moderate tendency to form supersaturated solutions that may precipitate over time.

-

pH-Dependence: The thermodynamic solubility is consistent across the pH 1.2-6.8 range, confirming the compound behaves as a neutral molecule with pH-independent solubility in this region.

-

Biorelevant Media: Solubility increases significantly in simulated intestinal fluids, particularly in the fed state (FeSSIF). This suggests that the presence of bile salts and lipids in the intestine would enhance the compound's dissolution and absorption, indicating a potential positive food effect.

-

BCS Classification: Based on ICH guidelines, a drug is "highly soluble" if its highest therapeutic dose dissolves in 250 mL of aqueous media across the pH 1.2-6.8 range.[3][22] If the highest hypothetical dose was 25 mg, the required solubility would be 25 mg / 250 mL = 100 µg/mL. Since the lowest measured thermodynamic solubility (~42 µg/mL) is below this threshold, this compound would be classified as "low solubility" .

Conclusion

This guide has detailed a systematic and scientifically rigorous approach to fully characterize the solubility profile of this compound. By employing both high-throughput kinetic assays for early screening and the gold-standard shake-flask method for definitive thermodynamic measurements, researchers can generate the critical data needed to guide drug development. Investigating solubility across a range of pH values and in biorelevant media provides a comprehensive picture that is essential for predicting in vivo performance, informing formulation strategies, and fulfilling regulatory requirements. The resulting data package enables a confident assessment of a key developability parameter, ensuring that decisions made during the discovery and development process are grounded in robust scientific evidence.

References

- 1. evotec.com [evotec.com]

- 2. enamine.net [enamine.net]

- 3. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorelevant.com [biorelevant.com]

- 6. prayoglife.com [prayoglife.com]

- 7. This compound | CAS#:101349-12-6 | Chemsrc [chemsrc.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Showing Compound Tryptophol (FDB010973) - FooDB [foodb.ca]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. bioassaysys.com [bioassaysys.com]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. capa.org.tw [capa.org.tw]

- 18. database.ich.org [database.ich.org]

- 19. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 21. microbenotes.com [microbenotes.com]

- 22. ema.europa.eu [ema.europa.eu]

- 23. interchim.fr [interchim.fr]

- 24. biorelevant.com [biorelevant.com]

- 25. dissolutiontech.com [dissolutiontech.com]

- 26. biorelevant.com [biorelevant.com]

An In-Depth Technical Guide to 5-Fluorotryptophol (CAS 101349-12-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorotryptophol, identified by the CAS number 101349-12-6, is a fluorinated derivative of the tryptophol molecule. Its chemical name is 2-(5-Fluoro-1H-indol-3-yl)ethanol. This compound has garnered interest in the pharmaceutical and research sectors primarily as a key intermediate and a potential impurity in the synthesis of more complex molecules, notably the novel analgesic Cebranopadol.[1] The introduction of a fluorine atom onto the indole ring can significantly alter the parent molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides a comprehensive overview of the synthesis, characterization, and known biological context of 5-Fluorotryptophol, offering valuable insights for professionals in drug discovery and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of 5-Fluorotryptophol is fundamental for its application in synthesis and analysis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 101349-12-6 | [1] |

| Molecular Formula | C₁₀H₁₀FNO | [2] |

| Molecular Weight | 179.19 g/mol | [2] |

| Appearance | Off-white to brown powder or crystals | [3] |

| Melting Point | 270-280 °C | [4] |

| Purity | ≥97% | [2] |

Synthesis of 5-Fluorotryptophol

The primary route for the synthesis of 5-Fluorotryptophol is the Fischer indole synthesis.[5][6] This classic method in organic chemistry allows for the formation of the indole ring system from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[6]

Fischer Indole Synthesis Workflow

References

- 1. 5-Fluoro-[β-¹¹C]-L-tryptophan is a functional analogue of 5-hydroxy-[β-¹¹C]-L-tryptophan in vitro but not in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. prayoglife.com [prayoglife.com]

- 4. 5-Fluoro- L -tryptophan = 98.0 HPLC 16626-02-1 [sigmaaldrich.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-Fluorotryptophol: Properties, Synthesis, and Applications

A Note on Data Availability: Direct experimental data for 5-fluorotryptophol is not extensively available in the public domain. This guide has been compiled by leveraging data from its parent compound, 5-fluorotryptophan, and established chemical principles to infer its properties and potential applications. This approach provides a robust framework for researchers and drug development professionals.

Introduction: The Significance of Fluorination in Tryptophan Analogs

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. Its unique properties, such as high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule. In the context of tryptophan and its derivatives, fluorination can enhance metabolic stability, improve binding affinity to target proteins, and serve as a reporter group for biophysical studies. This guide focuses on 5-fluorotryptophol, a fluorinated analog of tryptophol, and provides a comprehensive overview of its anticipated physical and chemical properties, a plausible synthetic route, and its potential applications in research and drug discovery.

Molecular Structure and Core Properties

5-Fluorotryptophol is characterized by an indole ring system with a fluorine atom at the 5-position and a hydroxyethyl group at the 3-position.

Table 1: Core Properties of 5-Fluorotryptophol (Inferred)

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₀H₁₀FNO | Based on the structure of tryptophol with the addition of a fluorine atom. |

| Molecular Weight | 179.19 g/mol | Calculated from the molecular formula. |

| CAS Number | 3821-66-7 | |

| Appearance | Likely a solid at room temperature. | Tryptophol is a solid, and fluorination is unlikely to change the state. |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water. | Similar to other tryptophol derivatives. |

Synthesis of 5-Fluorotryptophol: A Plausible Pathway

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from the commercially available 5-fluorotryptophan.

Caption: Plausible synthetic workflow for 5-fluorotryptophol from 5-fluorotryptophan.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of 5-Fluorotryptophan

-

Suspend 5-fluorotryptophan in anhydrous ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 5-fluorotryptophan ethyl ester.

Step 2: Reduction to 5-Fluorotryptophol

-

Dissolve the 5-fluorotryptophan ethyl ester in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF.

-

After the addition, allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential addition of water, 15% sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash with THF.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 5-fluorotryptophol.

Anticipated Spectroscopic Properties

The introduction of the fluorine atom is expected to have a discernible effect on the spectroscopic properties of the tryptophol scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be similar to that of tryptophol, with characteristic signals for the indole ring protons and the ethyl alcohol side chain. The fluorine atom at the 5-position will cause splitting of the adjacent aromatic protons (H4 and H6).

-

¹³C NMR: The carbon spectrum will show resonances for the ten carbon atoms. The C5 carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being sensitive to the electronic environment of the indole ring.[1][2][3]

Infrared (IR) Spectroscopy

The IR spectrum of 5-fluorotryptophol is expected to show characteristic absorption bands for:

-

O-H stretch: A broad band around 3300-3400 cm⁻¹ from the alcohol group.

-

N-H stretch: A sharp band around 3400 cm⁻¹ from the indole N-H.

-

C-H aromatic stretch: Bands just above 3000 cm⁻¹.

-

C-H aliphatic stretch: Bands just below 3000 cm⁻¹.

-

C=C aromatic stretch: Bands in the 1450-1600 cm⁻¹ region.

-

C-F stretch: A strong absorption in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

The electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 179. A prominent fragment would likely correspond to the loss of the side chain. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Potential Applications in Drug Discovery and Chemical Biology

The unique properties of 5-fluorotryptophol make it an attractive candidate for several applications in research and development.

Caption: Potential applications of 5-fluorotryptophol in scientific research.

-

Medicinal Chemistry Scaffold: 5-Fluorotryptophol can serve as a valuable building block for the synthesis of more complex molecules. The fluorine atom can be used to block metabolic oxidation at the 5-position of the indole ring, potentially increasing the half-life of a drug candidate.

-

Biophysical Probes: The ¹⁹F nucleus provides a sensitive handle for NMR-based studies of protein-ligand interactions.[1][2][3] As there is no natural background of ¹⁹F in biological systems, any signal observed is solely from the labeled molecule.

-

Precursor for PET Radiotracers: The synthesis of [¹⁸F]-5-fluorotryptophol from a suitable precursor would yield a positron emission tomography (PET) tracer. Such a molecule could be used to study the biodistribution and target engagement of tryptophol-based compounds in vivo.

Safety and Handling

As with any research chemical for which toxicological data is not widely available, 5-fluorotryptophol should be handled with care.

Table 2: General Safety and Handling Precautions

| Precaution | Details |

| Personal Protective Equipment (PPE) | Wear safety glasses, gloves, and a lab coat. |

| Handling | Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood. |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion

5-Fluorotryptophol represents a valuable, albeit understudied, molecule with significant potential in medicinal chemistry and chemical biology. While direct experimental data is sparse, its properties can be reasonably inferred from its parent compound and the known effects of fluorination. The plausible synthetic route outlined in this guide provides a practical starting point for its preparation. As the demand for sophisticated molecular tools and drug candidates continues to grow, it is anticipated that 5-fluorotryptophol and its derivatives will find increasing application in the hands of researchers and drug development professionals.

References

- 1. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein | Springer Nature Experiments [experiments.springernature.com]

- 3. Determination of the 19F NMR chemical shielding tensor and crystal structure of 5-fluoro-dl-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of Fluorine in Indole-Based Drug Discovery: A Technical Guide

Introduction: The Indole Nucleus and the Transformative Power of Fluorine

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its inherent ability to interact with a multitude of biological targets has rendered it a "privileged scaffold" in drug discovery.[3] From the neurotransmitter serotonin to the anti-cancer agent vincristine, the indole motif is a recurring theme in therapeutics.[1] However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, including metabolic instability, poor bioavailability, and off-target effects.

Enter fluorine, the most electronegative element. Its introduction into organic molecules, a strategy known as fluorination, has become a powerful tool in modern drug design.[4] The strategic incorporation of fluorine atoms into the indole ring system can dramatically alter the physicochemical and pharmacological properties of the parent molecule, often leading to enhanced therapeutic potential.[1][5] This guide provides an in-depth exploration of the biological activities of fluorinated indole compounds, offering insights into their design, mechanism of action, and therapeutic applications for researchers, scientists, and drug development professionals.

The Fluorine Advantage: Modulating Physicochemical and Pharmacokinetic Properties

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are central to its utility in drug design.[4] When incorporated into an indole nucleus, fluorine can exert profound effects on a molecule's:

-

Metabolic Stability: A primary driver for fluorination is to block metabolic oxidation. Replacing a hydrogen atom with a fluorine atom on an aromatic ring can significantly slow down metabolism by cytochrome P450 enzymes.[1] This increased metabolic stability leads to a longer half-life and improved bioavailability.

-

Lipophilicity and Permeability: Fluorination can modulate a compound's lipophilicity, which in turn affects its solubility, permeability across biological membranes, and binding to target proteins.[1][4] The introduction of a fluorine atom can increase lipophilicity, enhancing membrane permeability.[4]

-

Binding Affinity and Selectivity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and selectivity.[4][6]

-

pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups.[7][8] This can be strategically employed to improve oral absorption and bioavailability by altering the ionization state of a drug molecule at physiological pH.[7][8]

A Spectrum of Biological Activities: Therapeutic Applications of Fluorinated Indoles

The strategic application of fluorination to the indole scaffold has yielded a diverse array of compounds with potent biological activities across various therapeutic areas.

Antiviral Activity: A Potent Weapon Against Viral Replication

Fluorinated indoles have emerged as a particularly promising class of antiviral agents, demonstrating potent activity against a range of viruses, including HIV, Hepatitis C Virus (HCV), and Coxsackie B4 virus (CVB4).[9]

-

Anti-HIV Agents: Numerous fluorinated indole derivatives have shown potent inhibition of HIV-1 replication.[9] For instance, 4-fluoroindole derivatives have been shown to be significantly more potent HIV-1 inhibitors than their non-fluorinated counterparts.[9] Some fluorinated indole-carboxamide derivatives exhibit highly potent inhibition of HIV-1 replication in human T-lymphocyte cells at nanomolar concentrations.[9] The mechanism of action for many of these compounds involves the inhibition of key viral enzymes like reverse transcriptase.[9]

-

Anti-HCV Agents: Fluorinated indoles have also demonstrated significant potential in the fight against HCV. Certain derivatives have shown high potency in inhibiting HCV replicon activity, with some compounds exhibiting EC50 values in the low nanomolar range.[9]

-

Broad-Spectrum Antiviral Potential: The antiviral activity of fluorinated indoles extends beyond HIV and HCV. For example, 5-fluoroindole-thiosemicarbazide derivatives have displayed significant antiviral activities against CVB4.[9]

Table 1: Antiviral Activity of Selected Fluorinated Indole Derivatives

| Compound Class | Virus | Potency (EC50) | Reference |

| Fluorinated indole-carboxamides | HIV-1 WT | 2.0–4.6 nM | [9] |

| 4-Fluoroindole derivative (20h) | HIV-1 WT | 0.5 nM (MT-4 cells) | [9] |

| Tetrazole-based 4-fluoroindole hybrid (24d) | HIV-JRFL | 20 nM | [9][10] |

| N-(heteroaryl) 5-fluoroindole-3-carbonitrile (26q) | HCV 1b replicon | 2 nM | [9] |

| 5-fluoroindole-thiosemicarbazide (27b) | CVB4 | 0.4 µg/mL (Vero cells) | [9] |

Anticancer Activity: Targeting Key Pathways in Oncology

The indole nucleus is a common feature in many anticancer agents, and fluorination has been successfully employed to enhance their efficacy.[11][12]

-

Kinase Inhibition: A prominent example is Sunitinib, an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor containing a fluorinated indole moiety.[1] Sunitinib is used for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[1] The fluorine atom in Sunitinib contributes to its favorable pharmacokinetic profile and binding affinity.

-

Tubulin Polymerization Inhibition: Fluorinated indole derivatives have also been investigated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

-

Modulation of Signaling Pathways: Fluorinated indoles can also exert their anticancer effects by modulating various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the NF-κB/PI3K/Akt/mTOR pathway.[11]

Antibacterial and Antifungal Activity: Combating Microbial Resistance

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Fluorinated indoles have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[13][14][15]

-

Antibacterial Action: A series of fluorine-containing indole-2,3-dione derivatives have been synthesized and screened for their antibacterial activity against Staphylococcus albus (Gram-positive) and Escherichia coli (Gram-negative).[13] Furthermore, fluorine-substituted indole-based imidazolines have demonstrated antibacterial activity, with some compounds showing better efficacy against Gram-positive bacteria.[14] Molecular docking studies suggest that these compounds may act by inhibiting DNA gyrase.[14]

-

Antifungal Properties: Some indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have demonstrated good antifungal activity against Candida albicans and Candida krusei.[16][17]

Table 2: Antimicrobial Activity of Selected Fluorinated Indole Derivatives

| Compound Class | Microorganism | Activity (MIC) | Reference |

| Fluorine-substituted 2-(2-imidazolyl)indole | E. coli, S. aureus | 80 µg/mL | [14] |

| Indole-thiadiazole derivative (2c) | B. subtilis | 3.125 µg/mL | [16] |

| Indole-triazole derivative (3d) | MRSA | More effective than ciprofloxacin | [16] |

Central Nervous System (CNS) Activity: Modulating Neurological Targets

The indole scaffold is present in many endogenous neuromodulators, such as serotonin. Consequently, fluorinated indole derivatives have been extensively explored for their potential to treat various CNS disorders.

-

Serotonin Receptor Ligands: Fluorination has been used to develop selective ligands for serotonin receptors, such as the 5-HT1D and 5-HT7 receptors, which are implicated in conditions like migraine and neuropathic pain.[7][18] The incorporation of fluorine can improve the pharmacokinetic profiles of these ligands, leading to better oral absorption and bioavailability.[7][8] For example, a potent and selective 5-HT7 receptor agonist, a fluorinated indole-imidazole conjugate, has shown potential as a neuropathic painkiller.[18]

-

Neurodegenerative Diseases: Fluorinated indoles are also being investigated as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease.[2] For instance, derivatives targeting the 5-HT6 receptor, a promising target for cognitive enhancement, have been developed based on a fluorinated indole scaffold.[2]

Synthetic Strategies for Accessing Fluorinated Indoles

The synthesis of fluorinated indole derivatives is a topic of great interest in medicinal chemistry.[1][19] Various synthetic methodologies have been developed to introduce fluorine atoms into the indole ring system at different positions.

Key Synthetic Approaches:

-

Starting from Fluorinated Precursors: A common strategy involves the use of fluorinated anilines or other fluorinated building blocks in classical indole syntheses, such as the Fischer, Bischler, or Madelung indole synthesis.

-

Direct Fluorination: Direct fluorination of the pre-formed indole ring can be achieved using electrophilic fluorinating reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI).[20][21] These methods allow for the regioselective introduction of fluorine at various positions of the indole nucleus.

-

Metal-Catalyzed and Metal-Free Syntheses: Modern synthetic methods, including metal-catalyzed cross-coupling reactions and metal-free oxidative dearomatization approaches, have provided novel and efficient routes to a wide range of fluorinated indoles.[19][20]

-

Electrochemical Methods: Anodic fluorination has been successfully employed for the synthesis of difluorinated indolines from N-acetyl-3-substituted indoles.[22]

Experimental Protocol: Synthesis of 3-Fluorooxindoles using Selectfluor®

This protocol describes a general method for the synthesis of 3-fluorooxindoles from 3-substituted indoles mediated by Selectfluor®, a widely used electrophilic fluorinating agent.[21]

Materials:

-

3-Substituted indole

-

Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (CH3CN)

-

Water (H2O)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the 3-substituted indole (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL), add Selectfluor® (3.0 mmol).

-

Stir the reaction mixture at room temperature for the time required for complete conversion of the starting material (monitor by TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-fluorooxindole.

Causality behind Experimental Choices:

-

Solvent System: The use of an acetonitrile/water mixture is crucial for the solubility of both the indole substrate and the Selectfluor® reagent, facilitating the reaction.[21]

-

Stoichiometry of Selectfluor®: Using an excess of Selectfluor® ensures the complete conversion of the indole starting material.[21]

-

Aqueous Workup: The addition of a saturated NaHCO3 solution neutralizes any acidic byproducts and quenches the reaction.

-

Purification: Silica gel column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Analytical Characterization of Fluorinated Indoles

The characterization of newly synthesized fluorinated indole compounds is essential to confirm their structure and purity. A combination of spectroscopic and spectrometric techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable for structural elucidation. 19F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom(s).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the compound. Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of volatile derivatives.[23]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

-

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which helps to confirm the empirical formula.

-

Fluorimetric Determination: Some indole derivatives can be analyzed using fluorimetric methods, which involve the generation of a fluorophore.[24]

Potential for Toxicity and Metabolic Fate

While fluorination is a powerful tool in drug design, it is not without potential drawbacks. The metabolic fate and potential toxicity of fluorinated compounds must be carefully evaluated.[25][26]

-

Metabolic Defluorination: Although the carbon-fluorine bond is strong, metabolic cleavage can occur, leading to the release of fluoride ions.[25][27] Elevated fluoride levels can be toxic.

-

Formation of Toxic Metabolites: The metabolism of some fluorinated compounds can produce toxic metabolites, such as fluoroacetate.[27]

-

Chemical Instability: In some cases, the presence of fluorine can render a molecule chemically unstable, making it susceptible to nucleophilic attack.[25][28]

Therefore, a thorough understanding of the metabolic pathways and potential for toxicity is crucial during the development of any new fluorinated drug candidate.

Future Perspectives and Conclusion

The strategic incorporation of fluorine into the indole scaffold has proven to be a highly effective strategy in modern drug discovery, leading to the development of numerous compounds with enhanced biological activity and improved pharmacokinetic properties. Fluorinated indoles have demonstrated significant potential across a wide range of therapeutic areas, including antiviral, anticancer, antimicrobial, and CNS disorders.

Future research in this field will likely focus on:

-

Development of Novel Synthetic Methodologies: The discovery of more efficient, selective, and environmentally friendly methods for the synthesis of fluorinated indoles will continue to be a major focus.

-

Exploration of New Biological Targets: As our understanding of disease biology grows, new biological targets will be identified, providing opportunities for the development of novel fluorinated indole-based therapeutics.

-

Advanced Drug Delivery Systems: The formulation of fluorinated indoles into advanced drug delivery systems could further enhance their therapeutic efficacy and reduce potential side effects.

-

Personalized Medicine: The development of fluorinated indole-based diagnostics and therapeutics tailored to individual patient profiles holds great promise for the future of personalized medicine.

Visualizations

Diagram 1: The Impact of Fluorination on Indole Properties

Caption: The strategic incorporation of fluorine into the indole scaffold modulates its properties, leading to enhanced biological activity.

Diagram 2: General Workflow for Synthesis and Evaluation of Fluorinated Indoles

Caption: A typical workflow for the discovery and development of fluorinated indole-based drug candidates.

References

- 1. daneshyari.com [daneshyari.com]

- 2. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 11. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies of potential organo-fluorine antibacterial agents. Part 5: Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, antimicrobial activity, and molecular docking study of fluorine-substituted indole-based imidazolines | CoLab [colab.ws]

- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. turkjps.org [turkjps.org]

- 17. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 21. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

- 23. Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy

An In-Depth Technical Guide to the Structural Elucidation of 2-(5-fluoro-1H-indol-3-yl)ethanol

This guide provides a comprehensive methodological framework for the structural characterization of this compound, also known as 5-fluorotryptophol (CAS No. 101349-12-6).[1] As a key building block in the synthesis of pharmaceutically active compounds, its unambiguous structural verification is paramount.[2][3] This document moves beyond a simple data sheet, offering a detailed rationale for the analytical strategies employed, grounded in the principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will explore the predicted spectral data, outline robust experimental protocols, and explain the logic behind data interpretation, providing researchers with a self-validating system for confirming the molecule's identity and purity.

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for the complete and unambiguous assignment of all atomic positions and their connectivity.

Expert Insight: The 'Why' of a Multi-Modal NMR Approach

While a simple ¹H NMR can provide a preliminary fingerprint, it is insufficient for absolute confirmation. The presence of a fluorinated aromatic ring introduces complex spin-spin couplings that can complicate the spectrum. Therefore, ¹³C NMR is used to confirm the carbon skeleton, ¹⁹F NMR directly observes the fluorine environment, and 2D NMR techniques are employed to piece the puzzle together definitively, correlating protons with their neighboring protons (COSY) and their attached carbons (HSQC, HMBC). This multi-pronged approach ensures the highest degree of confidence in the structural assignment.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ is preferable if exchangeable protons (NH, OH) are of key interest as it slows their exchange rate.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and resolution.[4]

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This experiment is typically fast and highly sensitive.

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing for expected coupling constants.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of the parent compound, tryptophol, and known substituent effects of fluorine on an indole ring.[5][6][7]

Table 1: Predicted ¹H NMR Assignments for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-1 (NH) | ~8.10 | br s | - | Typical chemical shift for an indole NH proton; broad due to quadrupole effects and potential exchange. |

| H-4 | ~7.28 | dd | J_HF ≈ 9.6 Hz, J_HH ≈ 2.4 Hz | Doublet of doublets due to ortho coupling with fluorine and meta coupling with H-6. |

| H-2 | ~7.05 | s | - | Singlet proton on the pyrrole ring, characteristic of 3-substituted indoles. |

| H-6 | ~6.95 | td | J_HH ≈ 9.0 Hz, J_HF ≈ 2.5 Hz | Triplet of doublets due to ortho coupling with H-7, ortho coupling with fluorine, and meta coupling with H-4. |

| H-7 | ~7.25 | dd | J_HH ≈ 8.7 Hz, J_HF ≈ 4.5 Hz | Doublet of doublets due to ortho coupling with H-6 and meta coupling with fluorine. |

| -CH₂- (α to indole) | ~3.00 | t | J ≈ 6.5 Hz | Triplet due to coupling with the adjacent β-CH₂ group. |

| -CH₂- (β to indole) | ~3.90 | t | J ≈ 6.5 Hz | Triplet due to coupling with the α-CH₂ group; deshielded by the adjacent -OH group. |

| -OH | ~1.50 | br s | - | Chemical shift is variable and depends on concentration and solvent; often a broad singlet. |

Predicted ¹³C NMR and ¹⁹F NMR Spectral Data

The ¹³C NMR spectrum is predicted based on general indole chemical shifts and the known effects of fluorine substitution.[4][8] The fluorine atom causes a strong deshielding effect (downfield shift) on the carbon it is attached to (C-5) and introduces characteristic C-F coupling constants.

Table 2: Predicted ¹³C and ¹⁹F NMR Assignments

| Nucleus | Atom Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| ¹³C | C-5 | ~158.0 | Large ¹J_CF coupling (~235 Hz) |

| ¹³C | C-7a | ~132.8 | |

| ¹³C | C-3a | ~128.8 | |

| ¹³C | C-2 | ~123.5 | |

| ¹³C | C-4 | ~112.0 | ²J_CF coupling (~26 Hz) |

| ¹³C | C-3 | ~111.8 | |

| ¹³C | C-7 | ~111.6 | |

| ¹³C | C-6 | ~110.0 | ²J_CF coupling (~25 Hz) |

| ¹³C | -CH₂- (β to indole) | ~62.5 | |

| ¹³C | -CH₂- (α to indole) | ~28.5 | |

| ¹⁹F | F-5 | ~ -125.0 | Relative to CFCl₃ |

Workflow for 2D NMR Structural Confirmation

2D NMR experiments provide the definitive connections to assemble the molecular structure. The workflow below illustrates how these experiments work in concert to validate the assignments.

Caption: Workflow for unambiguous structural assignment using 2D NMR.

Part 2: Molecular Weight and Fragmentation Analysis by Mass Spectrometry

Mass spectrometry serves as an orthogonal technique to NMR, confirming the molecular weight and providing structural information through fragmentation analysis. The choice of ionization technique is crucial for obtaining the desired information.

Expert Insight: Selecting the Right Ionization Method

-

Electrospray Ionization (ESI): This is a soft ionization technique ideal for accurately determining the molecular weight of the parent compound. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it perfect for confirming the elemental formula via high-resolution mass spectrometry (HRMS).

-

Electron Ionization (EI): This is a hard ionization technique that induces extensive and reproducible fragmentation. The resulting fragmentation pattern is a unique "fingerprint" of the molecule that can be used to confirm the connectivity of its substructures, such as the indole core and the ethanol side chain.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

ESI-MS (LC-MS):

-

Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the sample directly into the ESI source or inject it into a liquid chromatograph (LC) coupled to the mass spectrometer.

-

Acquire data in positive ion mode to observe the [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

-

-

EI-MS (GC-MS):

-

Prepare a slightly more concentrated solution in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the sample into a gas chromatograph (GC) to separate it from any impurities before it enters the EI source.

-

The standard electron energy of 70 eV is used to generate a reproducible fragmentation pattern.

-

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₁₀H₁₀FNO, with an exact monoisotopic mass of 179.0746 g/mol .[1]

Table 3: Predicted ESI-MS High-Resolution Data

| Ion | Calculated m/z | Observed m/z (Predicted) |

| [M+H]⁺ | 180.0824 | ~180.0824 ± 5 ppm |

| [M+Na]⁺ | 202.0643 | ~202.0643 ± 5 ppm |

Predicted EI-MS Fragmentation Pathway

The fragmentation of tryptophol and its derivatives in an EI source is well-characterized.[9] The primary fragmentation event is the cleavage of the Cα-Cβ bond of the ethyl side chain, which is favorable because it leads to the formation of a highly stable, resonance-stabilized 5-fluoro-skatole cation.

Caption: Predicted major fragmentation pathway in EI-MS.

Table 4: Predicted Major EI-MS Fragment Ions

| m/z | Proposed Fragment Structure | Rationale |

| 179 | [C₁₀H₁₀FNO]⁺˙ | Molecular Ion |

| 148 | [C₉H₇FN]⁺ | Base Peak. Formation of the stable 5-fluoro-skatole cation via loss of the •CH₂OH radical. |

| 121 | [C₈H₆F]⁺ | Loss of HCN from the m/z 148 fragment. |

Conclusion: A Self-Validating Analytical Approach

The structural elucidation of this compound is achieved with high confidence by integrating a suite of NMR and MS techniques. NMR spectroscopy provides a detailed map of the atomic connectivity, with 2D experiments serving to rigorously confirm the assignment of the fluorinated indole core and the ethanol side chain. Mass spectrometry provides orthogonal validation, confirming the molecular formula through high-resolution ESI-MS and substantiating the structural framework through the predictable fragmentation patterns observed in EI-MS. This combined, multi-faceted approach represents a robust, self-validating system essential for the rigorous quality control demanded in research and drug development.

References

- 1. prayoglife.com [prayoglife.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. rsc.org [rsc.org]

- 5. juser.fz-juelich.de [juser.fz-juelich.de]

- 6. Tryptophol synthesis - chemicalbook [chemicalbook.com]

- 7. Tryptophol | C10H11NO | CID 10685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]